![molecular formula C11H16Cl2N4O B2966300 2-Methyl-6,7,8,9-tetrahydro-5H-pyrazolo[1',5':1,2]pyrimido[4,5-d]azepin-10-ol dihydrochloride CAS No. 1185533-39-4](/img/structure/B2966300.png)

2-Methyl-6,7,8,9-tetrahydro-5H-pyrazolo[1',5':1,2]pyrimido[4,5-d]azepin-10-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

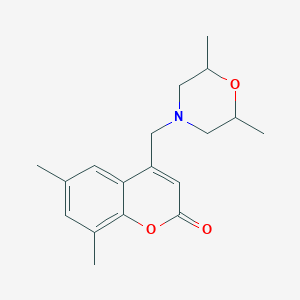

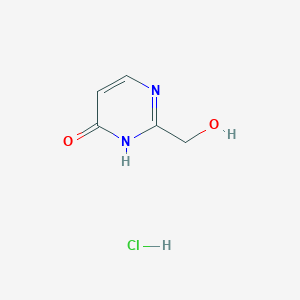

The compound “2-Methyl-6,7,8,9-tetrahydro-5H-pyrazolo[1’,5’:1,2]pyrimido[4,5-d]azepin-10-ol dihydrochloride” has a CAS Number of 1185295-31-1 . It has a molecular weight of 291.18 and its IUPAC name is 2-methyl-6,7,8,9-tetrahydro-5H-pyrazolo [1’,5’:1,2]pyrimido [4,5-d]azepin-10-ol dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N4O.2ClH/c1-7-6-10-13-9-3-5-12-4-2-8 (9)11 (16)15 (10)14-7;;/h6,12,16H,2-5H2,1H3;2*1H . This code provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Heterocyclic Annulation Studies

Sarvesh Kumar, H. Ila, and H. Junjappa (2007) conducted studies on heteroaromatic annulation, focusing on 10,11-dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one. This compound served as a synthon for the regiospecific annulation of various heterocycles, demonstrating the potential for creating novel heterocyclic compounds with diverse applications in scientific research (Sarvesh Kumar et al., 2007).

Pyrimidine Derivatives Synthesis

M. H. Elnagdi, M. Sallam, and M. Ilias (1975) explored the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, introducing a new ring system. Their work on pyrimidine derivatives highlights the versatility of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing complex heterocyclic structures, which may have implications for research into compounds like 2-Methyl-6,7,8,9-tetrahydro-5H-pyrazolo[1',5':1,2]pyrimido[4,5-d]azepin-10-ol dihydrochloride (M. H. Elnagdi et al., 1975).

Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

Ashraf S. Hassan, G. Moustafa, and H. Awad (2017) synthesized a novel series of pyrazolo[1,5-a]pyrimidines and assessed their in vitro anticancer activities. Their findings suggest that certain derivatives within this class exhibit potent anticancer properties, indicating potential therapeutic applications for related compounds (Ashraf S. Hassan et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to inhibit several protein targets such as heat shock protein90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), vascular endothelial growth factor 2 (vegfr2), p-glycoprotein (p-gp), platelet-activating factor (paf), platelet-derived growth factor receptorβ, and cyclooxygenase 1 and 2 (cox-1 and cox-2) .

Mode of Action

It is known that similar compounds act as inhibitors for camp-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthen pgi2 anti-aggregation activity and enhance the biosynthesis of pgi2 .

Biochemical Pathways

Similar compounds have been known to affect the camp-phosphodiesterase pathway, the adenosine pathway, and the pgi2 biosynthesis pathway .

Result of Action

Similar compounds have shown potent activities as anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agents .

Eigenschaften

IUPAC Name |

5-methyl-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1(9),2,4-trien-8-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O.2ClH/c1-7-6-10-13-9-3-5-12-4-2-8(9)11(16)15(10)14-7;;/h6,12,14H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGNPQBEQPTCSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(CCNCC3)C(=O)N2N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2966220.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]phthalazin-1(2H)-one](/img/structure/B2966223.png)

![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)

![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline](/img/structure/B2966240.png)